CID 156592243

Description

Historical Context of Azo Dye Development and Application

The history of dyeing is extensive, traditionally relying on natural sources from plants and insects. cdnsciencepub.comjchemrev.com A significant shift occurred in 1856 with the synthesis of Mauveine from aniline (B41778) by William Henry Perkin, ushering in the era of synthetic dyes. psiberg.comunb.ca This discovery spurred the development of a wide array of synthetic colorants, offering a broader and more consistent color palette than their natural predecessors. unb.ca

Within this new era, the discovery of diazo compounds around 1858 by Peter Griess was a pivotal moment that laid the groundwork for the azo dye industry. jchemrev.comnih.gov Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which connect aromatic rings, forming a conjugated system responsible for their color. psiberg.comjchemrev.com The first azo dyes were produced in the 1860s, including Aniline Yellow and Bismarck Brown. cdnsciencepub.comnih.gov The synthesis method, involving diazotization and an azo coupling reaction, was refined by 1875. cdnsciencepub.compsiberg.com This process typically involves the reaction of a diazonium salt with a coupling component like a phenol or an aromatic amine. psiberg.com

The azo dye family grew rapidly, with the creation of the first disazo dye, Biebrich Scarlet, and Congo Red, the first direct dye for cotton, developed in 1884. nih.govdyespigments.netiipseries.org The versatility, cost-effectiveness, and wide range of available colors led to azo dyes becoming the largest and most diverse group of synthetic dyes, accounting for over 60% of all known colorants. dyespigments.netiipseries.org Their applications expanded beyond textiles to industries such as pharmaceuticals, cosmetics, and food. psiberg.comdyespigments.net

Chemical Structure and Isomeric Considerations of Allura Red AC

Allura Red AC, developed by the Allied Chemical Corporation in 1971, is a monoazo dye. wikipedia.orgiacmcolor.org Its chemical identity is precisely defined, and it is known by several names, including FD&C Red No. 40 and E129. acs.orgwikipedia.org

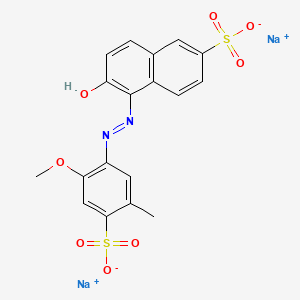

The compound is principally the disodium (B8443419) salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid. atamanchemicals.com The synthesis involves a specific azo coupling reaction: diazotized 5-amino-4-methoxy-2-toluenesulfonic acid is coupled with 6-hydroxy-2-naphthalene sulfonic acid. macsenlab.com While it is typically supplied as its red sodium salt, it can also be used as calcium and potassium salts. wikipedia.orgmacsenlab.com These salts are readily soluble in water. medkoo.com

The molecular structure of Allura Red AC contains an azo group (-N=N-) linking a substituted benzene (B151609) ring and a naphthalene (B1677914) ring system. This extended system of conjugated double bonds is the chromophore responsible for the molecule's absorption of light in the visible spectrum, resulting in its characteristic red color. In aqueous solution, its maximum absorbance is at approximately 504 nm. wikipedia.org An important structural detail is the stereochemistry of the azo group, which exists in the more stable trans-configuration.

Table 1: Chemical Identification of Allura Red AC

| Identifier | Value |

|---|---|

| IUPAC Name | disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate nih.gov |

| CAS Number | 25956-17-6 wikipedia.org |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₈S₂ wikipedia.org |

| Molecular Weight | 496.42 g/mol wikipedia.org |

| Synonyms | Allura Red, Food Red 17, C.I. 16035, FD&C Red 40, E129 wikipedia.org |

Table 2: Physicochemical Properties of Allura Red AC

| Property | Value / Description |

|---|---|

| Appearance | Dark red powder or granules iacmcolor.orgatamanchemicals.com |

| Solubility | Soluble in water (22 g/100 mL at 25°C), glycerol, and propylene glycol; insoluble in ethanol. atamanchemicals.comchemicalbook.comutm.md |

| Melting Point | > 300 °C (572 °F; 573 K) wikipedia.org |

| Stability | Good stability to pH changes (pH 3 to 8), heat, and light; fair to poor stability to oxidation. atamanchemicals.comchemicalbook.com |

Significance of Allura Red AC within the Synthetic Colorant Landscape

Since its introduction, Allura Red AC has become one of the most significant and widely used red dyes globally. wikipedia.org In the United States, it largely replaced Amaranth (FD&C Red No. 2) and Erythrosine (FD&C Red No. 3) for many applications. wikipedia.orgmacsenlab.com Its annual production in 1980 exceeded 2.3 million kilograms, underscoring its industrial importance. wikipedia.org

The widespread adoption of Allura Red AC is attributable to its desirable properties. Its high water solubility, along with its excellent stability under varying pH levels and high temperatures, makes it a versatile colorant for a vast range of products. atamanchemicals.comchemicalbook.comutm.md It provides a consistent and vibrant yellowish-red hue and possesses very good tinctorial strength. atamanchemicals.comchemicalbook.com

Its utility spans numerous sectors. In the food and beverage industry, it imparts color to products such as soft drinks, cereals, candies, and baked goods. atamanchemicals.comutm.md Beyond food, it is a registered color additive for pharmaceuticals and cosmetics, used in products like pill coatings and tattoo inks. atamanchemicals.commacsenlab.com The ability to form a lake pigment (Red 40 Lake) further extends its applicability to solids and products with low moisture content. wikipedia.org Its cost-effectiveness and reliable performance have solidified its position as a key component in the palette of synthetic colorants available to manufacturers. futuremarketinsights.com

Properties

CAS No. |

25956-17-6 |

|---|---|

Molecular Formula |

C18H16N2NaO8S2 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O8S2.Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |

InChI Key |

DZYBEOXTUJOKAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |

Appearance |

Solid powder |

Color/Form |

Dark red powde |

melting_point |

300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |

Other CAS No. |

25956-17-6 |

physical_description |

Water or Solvent Wet Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allura Red AC dye; CI 16035; CI-16035; CI16035; Curry red; FD & C Red no. 40; Food Red 17; Fancy Red; |

Origin of Product |

United States |

Chemical Synthesis and Production Pathways of Allura Red Ac

Primary Synthetic Routes: Diazotization and Azo Coupling Reactions

The fundamental chemistry for synthesizing Allura Red AC involves a two-step process common to the production of many azo dyes. nih.govanjs.edu.iq The synthesis begins with the diazotization of a primary aromatic amine, followed by an azo coupling reaction with a coupling component. researchgate.net This sequence results in the formation of the characteristic azo group (-N=N-), which acts as the chromophore responsible for the dye's vibrant red color. nih.govfrontiersin.org

The synthesis of Allura Red AC begins with 5-amino-4-methoxy-2-toluenesulfonic acid, also known as p-cresidine sulfonic acid (p-CSA). smolecule.comfao.org This compound serves as the primary aromatic amine. In the first step of the synthesis, it undergoes a diazotization reaction. This involves treating the amine with a source of nitrous acid (typically formed in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The process converts the primary amino group (-NH2) into a highly reactive diazonium salt functional group (-N2+). This diazonium salt is the electrophilic component necessary for the subsequent coupling reaction. nih.govanjs.edu.iq

The second key reactant is 6-hydroxy-2-naphthalene sulfonic acid, sometimes referred to as Schaeffer's salt. fao.org This molecule acts as the coupling component in the reaction. smolecule.com It is an electron-rich nucleophile that readily reacts with the diazonium salt prepared in the first step. The diazonium salt attacks the naphthalene (B1677914) ring system, leading to the formation of a stable azo bond (-N=N-) that links the two aromatic structures. nih.gov This final step, known as azo coupling, completes the formation of the Allura Red AC molecule. macsenlab.com

| Reactant | Common Name | Role in Synthesis |

| 5-amino-4-methoxy-2-toluenesulfonic acid | p-Cresidine sulfonic acid | Primary aromatic amine; undergoes diazotization to form the diazonium salt. |

| 6-hydroxy-2-naphthalene sulfonic acid | Schaeffer's salt | Coupling component; reacts with the diazonium salt to form the final azo dye. |

Industrial Manufacturing Processes and Refinements

On an industrial scale, the synthesis of Allura Red AC is a controlled process designed to maximize yield and purity. The manufacturing process involves the coupling of diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid. fao.orgfao.org Following the coupling reaction, the resulting dye is purified and isolated. fao.org

Industrial refinements focus on ensuring the final product meets strict purity criteria. These processes typically include filtration, purification, and drying to produce a consistent and stable red dye. imbarex.com The dye is usually supplied as its red sodium salt but can also be made available as calcium and potassium salts. wikipedia.org For certain applications, Allura Red AC may be converted into its corresponding aluminum lake. This is achieved under aqueous conditions by reacting the dye with aluminum oxide, which is often freshly prepared from aluminum sulfate (B86663) or chloride and a base like sodium carbonate. fao.org

Formation and Characterization of Subsidiary Dyes and By-products

During the manufacturing process, side reactions can occur, leading to the formation of impurities. These include subsidiary coloring matters and uncombined reaction intermediates. fao.org Regulatory specifications, such as those from JECFA, mandate that the final product must contain not less than 85% total coloring matters, with the remaining percentage consisting of volatile matter, sodium chloride, and sodium sulfate. fao.orgfao.org

Impurities in Allura Red AC can originate from the starting materials or from by-products of the synthesis. These can include uncombined intermediates like the initial p-cresidine sulfonic acid. fao.org Other potential impurities are subsidiary coloring matters, which are structurally similar dyes formed during the main reaction. The presence of these compounds is carefully monitored to ensure the final product adheres to regulatory limits.

A variety of analytical methods are employed to identify and quantify Allura Red AC and its potential impurities. nih.gov These techniques are crucial for quality control and ensuring the product meets established purity specifications. The selection of a method often depends on the specific impurity being targeted and the matrix in which the dye is found.

Commonly used analytical techniques include:

Spectrophotometry : This is a direct and rapid method used for the quantification of the total coloring matter. nih.goveuropa.eu The maximum absorbance for Allura Red AC in a pH 7 water solution is at approximately 504 nm. wikipedia.orgnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating, identifying, and quantifying the main dye from subsidiary colors and other non-colored impurities. nih.govfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : These methods combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for identifying unknown by-products and trace-level impurities. nih.govfrontiersin.orgeuropa.eu

Capillary Electrophoresis (CE) : This is another technique used for the separation and analysis of dyes and related substances. nih.govnih.gov

Thin Layer Chromatography (TLC) : A simpler chromatographic method used for the qualitative identification of the dye. nih.govnih.gov

| Analytical Method | Primary Use in Allura Red AC Analysis |

| Spectrophotometry | Quantification of total coloring matter. europa.eu |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the primary dye and impurities. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of trace-level impurities and by-products. europa.eu |

| Capillary Electrophoresis (CE) | Separation and analysis of the dye and related compounds. nih.gov |

| Thin Layer Chromatography (TLC) | Qualitative identification of the dye. nih.gov |

Advanced Analytical Methodologies for Allura Red Ac Determination

Spectroscopic Techniques for Quantitative Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for the quantitative analysis of Allura Red AC. These methods are often valued for their speed, simplicity, and low instrumentation cost. nih.govfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a frequently applied method for determining Allura Red AC, largely due to the dye's high molar absorption values. nih.govfrontiersin.org The technique is based on measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption spectrum of Allura Red AC in water exhibits a strong absorption band with a maximum wavelength (λmax) of approximately 501-504 nm, which is attributed to its azo (-N=N-) functional group. nih.govtpcj.orgfao.org This characteristic absorption allows for direct quantification in various samples.

pH-Dependent Spectroscopic Analysis and pKa Determination

The spectral properties of Allura Red AC are influenced by the pH of the medium. Advanced analytical approaches utilize this pH dependency for both quantification and the determination of the compound's acid dissociation constant (pKa). jfda-online.comnih.gov One such method involves collecting UV-Vis spectroscopic data matrices at multiple pH levels, typically from pH 8.0 to 12.0, and arranging the data into a three-way array (wavelength x sample x pH). jfda-online.comnih.govfda.gov.tw

A mathematical procedure known as Parallel Factor Analysis (PARAFAC) is then implemented to decompose this three-way data array into its constituent components, relating to the spectral, pH, and concentration profiles of Allura Red AC. jfda-online.comnih.gov This powerful chemometric approach allows for the extraction of the individual spectra of the dye's acid-base pair. jfda-online.com By analyzing the pH profile derived from the PARAFAC model, the pKa value for Allura Red AC has been determined to be 11.28. jfda-online.comnih.govnih.gov This technique has been successfully applied to quantify the dye in complex matrices like energy drinks, demonstrating excellent performance without the need for chromatographic separation. jfda-online.comfda.gov.tw

Table 1: UV-Vis Spectrophotometry Method Parameters using PARAFAC

| Parameter | Value/Range | Source(s) |

| Analytical Technique | Three-Way Analysis-Based pH-UV-Vis Spectroscopy (PARAFAC) | jfda-online.com, nih.gov |

| Optimal pH Range | 8.0 - 12.0 | jfda-online.com, nih.gov, researchgate.net |

| Determined pKa Value | 11.28 | jfda-online.com, nih.gov, nih.gov, fda.gov.tw |

| Working Concentration Range | 0.8 - 19.2 µg/mL | jfda-online.com, nih.gov |

| Spike Recovery | 101.5% - 103.5% | jfda-online.com, nih.gov, nih.gov |

Fluorescence Quenching Spectroscopy

Fluorescence quenching is another sensitive spectroscopic method for the determination of Allura Red AC. nih.gov This technique relies on the principle that Allura Red AC can decrease the fluorescence intensity of certain fluorescent compounds (fluorophores). nih.gov The extent of this quenching can be directly correlated to the concentration of the dye.

Studies have shown that the fluorescence of rhodamine dyes, particularly Rhodamine 6G (R6G), is significantly quenched by Allura Red AC in a pH 6.0 buffer medium. nih.govresearchgate.net The mechanism for this is a static quenching process, resulting from the formation of a non-fluorescent ion-association complex between R6G and Allura Red AC. nih.gov In other approaches, peptide-modified gold nanoclusters (AuNCs) have been used as the fluorescent probe. rsc.org In this system, the fluorescence of the AuNCs is quenched by Allura Red AC via Forster Resonance Energy Transfer (FRET). rsc.org These methods are highly sensitive, with detection limits in the micromolar to nanomolar range.

Table 2: Fluorescence Quenching Methods for Allura Red AC Determination

| Fluorophore Probe | Quenching Mechanism | Linear Detection Range | Limit of Detection (LOD) | Source(s) |

| Rhodamine 6G (R6G) | Static Quenching | 0.097 - 6.0 µmol/L | 0.029 µmol/L | nih.gov |

| Peptide-AuNCs | Forster Resonance Energy Transfer (FRET) | 2 - 90 µM | 0.667 µmol/L | rsc.org |

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of Allura Red AC by identifying its constituent functional groups. nih.govacs.org The FT-IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds within the molecule. researchgate.net In studies involving the adsorption of Allura Red AC onto various materials, FT-IR has been used to confirm the presence of the dye by identifying its characteristic peaks. nih.govacs.org

Table 3: Characteristic FT-IR Absorption Bands for Allura Red AC Functional Groups

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |

| ~3420 | O–H and N–H stretching | nih.gov, acs.org |

| ~2922 | Alkyl C–H stretching | nih.gov, acs.org |

| ~1647 | Amide I (C=O group) | nih.gov, acs.org |

| ~1559 | Amide II (N–H bending) | nih.gov, acs.org |

| ~1317 | C–N stretching | nih.gov, acs.org |

| ~1113 | Asymmetric bridge oxygen (C–O–C) | nih.gov, acs.org |

Diffuse Reflectance Spectroscopy

Diffuse Reflectance Spectroscopy, particularly when combined with FT-IR as in Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is utilized in studies involving Allura Red AC on solid surfaces. researchgate.net This technique is effective for confirming the presence of molecules on the surface of materials. For instance, it has been used to verify the successful modification of silica (B1680970) gel surfaces with cationic surfactants, which are then used as adsorbents for the preconcentration of anionic dyes like Allura Red AC from aqueous solutions. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation, identification, and quantification of Allura Red AC, especially in complex food and beverage matrices. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the predominant analytical method used for the determination of synthetic food colorants. nih.govfrontiersin.org

A variety of HPLC-based techniques have been developed, most of which are coupled with detectors like UV-Vis, Photodiode Array (PDA), or Mass Spectrometry (MS). frontiersin.org The most common separation modes are reversed-phase (RP-HPLC) and ion-pair HPLC. nih.govfrontiersin.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., mixtures of water, acetonitrile, or methanol). frontiersin.org For enhanced sensitivity and definitive confirmation, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS), which allows for very low detection limits. nih.govfrontiersin.org

A unique approach involves the use of a BIST™ A column, which is a negatively-charged, cation-exchange column. sielc.com In this method, a multi-charged positive buffer component acts as a bridge, linking the negatively-charged Allura Red AC analyte to the negatively-charged column surface, enabling its retention and separation. sielc.com

Table 4: Selected HPLC-Based Methods for Allura Red AC Determination

| Method | Column/Stationary Phase | Mobile Phase/Eluent | Detector | Linear Range | Limit of Detection (LOD) | Source(s) |

| RP-HPLC/DAD | C18 | Acetonitrile/Ammonium Acetate Buffer | Diode Array Detector (DAD) | Not Specified | Not Specified | nih.gov |

| IEME-HPLC-UV | C18 | Not Specified | UV-Vis | 1.00–800 ng/mL | 0.3-1.0 ng/mL | nih.gov, frontiersin.org |

| UFLC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry (MS/MS) | Not Specified | Not Specified | nih.gov, frontiersin.org |

| LC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry (MS/MS) | 0.10–200 µg/kg | Not Specified | nih.gov, frontiersin.org |

| BIST™ HPLC | BIST™ A (Cation-Exchange) | Acetonitrile with TMDAP Phosphate Buffer | Visible (600 nm) | Not Specified | Not Specified | sielc.com |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of synthetic food colorants, including Allura Red AC. frontiersin.orgnih.gov It is a widely used separation technique that offers excellent precision and accuracy for both qualitative and quantitative determination. frontiersin.orgnih.gov The versatility of HPLC is enhanced by coupling it with various detectors, which provide different levels of selectivity and sensitivity.

HPLC combined with a Diode Array Detector (HPLC-DAD) is a popular and practical choice for the routine analysis of synthetic dyes like Allura Red AC. frontiersin.orgnih.gov This method is often favored for its cost-effectiveness and reliability in quantifying food colorants. frontiersin.orgnih.gov The DAD detector measures the absorbance of the eluting compounds across a wide range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. nih.gov

Several studies have demonstrated the efficacy of HPLC-DAD for Allura Red AC determination. For instance, a method developed for the analysis of 11 synthetic dyes in flour and meat products reported good recoveries ranging from 75.2% to 113.8%, with relative standard deviations (RSDs) below 15%. frontiersin.orgnih.gov Another study focusing on 34 water-soluble synthetic dyes achieved even lower limits of detection (LOD), between 0.01 and 0.05 µg/mL, with recoveries of 76.1% to 105.0% and RSDs of 1.4% to 6.4%. frontiersin.orgnih.gov The maximum absorption wavelength for Allura Red AC is approximately 504 nm in water at pH 7. frontiersin.orgnih.gov

Interactive Table: Performance of HPLC-DAD Methods for Allura Red AC Analysis

| Matrix | Number of Dyes Analyzed | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/mL) | Reference |

| Flour and Meat | 11 | 75.2 - 113.8 | < 15 | Not Specified | frontiersin.orgnih.gov |

| Foodstuff | 34 | 76.1 - 105.0 | 1.4 - 6.4 | 0.01 - 0.05 | frontiersin.orgnih.gov |

For enhanced selectivity and confirmation of results, HPLC is often coupled with mass spectrometry (MS) detectors. frontiersin.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are invaluable tools for the unambiguous identification and quantification of analytes in complex matrices. frontiersin.orgresearchgate.net These techniques separate ions based on their mass-to-charge ratio, providing structural information that is highly specific.

LC-MS/MS is particularly useful for the simultaneous determination of multiple synthetic dyes. frontiersin.orgnih.gov A study analyzing 20 different dyes, including Allura Red AC, demonstrated linearity and recoveries greater than 90% over a concentration range of 0.10 to 200 µg/kg. frontiersin.orgnih.gov The high sensitivity and selectivity of LC-MS/MS are achieved by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. researchgate.net

Further advancements in liquid chromatography have led to the development of Ultra-Fast Liquid Chromatography (UFLC), which significantly reduces analysis time without compromising separation efficiency. When combined with tandem mass spectrometry (UFLC-MS/MS), it provides a highly sensitive and rapid analytical method. frontiersin.orgnih.gov

One study utilized a magnetic dispersive solid-phase extraction (M-dSPE) procedure coupled with UFLC-MS/MS for the determination of pigments. This method demonstrated high extraction capacity with recoveries for Allura Red AC between 84.0% and 116.2%. frontiersin.org Another application of this technology involved the non-target screening of Allura Red AC photodegradation products in beverages, highlighting its capability to identify unknown compounds formed through interactions with other ingredients. nih.gov

Capillary Electrophoresis (CE) for Dye Separation

Capillary Electrophoresis (CE) is another powerful separation technique that has been widely applied to the analysis of Allura Red AC. frontiersin.orgnih.govnih.gov This method performs separations in a narrow-bore capillary tube based on the differential migration of charged species in an electric field. frontiersin.orgnih.gov CE is known for its rapid analysis times, high separation efficiency, and low consumption of reagents, making it an economical alternative to traditional chromatography. frontiersin.orgnih.gov

The separation of Allura Red AC by CE is influenced by several factors, including the composition and pH of the buffer, as well as the use of additives like cyclodextrins. frontiersin.orgnih.gov Different modes of CE, such as micellar electrokinetic capillary chromatography (MEKC), have been successfully employed for the determination of azo dyes in various food products. frontiersin.orgnih.gov For example, a CE method with photodiode-array detection was used to separate a mixture of seven synthetic dyes, including Allura Red AC, using a buffer solution containing sodium dodecyl sulfate (B86663) (SDS). nih.gov

Ion Chromatography and Thin Layer Chromatography (TLC)

Ion chromatography is a form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. It is among the various analytical methods that have been developed for the determination of Allura Red AC. frontiersin.orgnih.gov

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the qualitative analysis of dye mixtures. frontiersin.orgnih.gov While TLC systems for separating food dyes are available, this technique is gradually being replaced by the more powerful and quantitative HPLC methods. frontiersin.orgnih.gov

Electrochemical Sensing and Voltammetry for Allura Red AC

Electrochemical methods, particularly voltammetry, offer a highly sensitive and rapid approach for the determination of Allura Red AC. dergipark.org.trdergipark.org.tr These techniques measure the current response of an electroactive species, such as Allura Red AC, as a function of an applied potential. researchgate.net The advantages of electrochemical sensors include fast response times, low cost, simple operation, and the potential for miniaturization for on-site detection. frontiersin.org

Various voltammetric techniques have been investigated, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). dergipark.org.trresearchgate.net The electrochemical behavior of Allura Red AC has been studied at different pH values and on various types of electrodes. researchgate.net To enhance the sensitivity and selectivity of the measurements, chemically modified electrodes are often employed. These modifications can involve materials such as multi-walled carbon nanotubes, graphene, and various nanoparticles. frontiersin.org

The performance of these electrochemical sensors is notable. For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes in an ionic liquid-graphene oxide composite exhibited a detection range of 8.0 × 10⁻¹⁰ to 5.0 × 10⁻⁷ mol L⁻¹ with a limit of detection (LOD) of 5.0 × 10⁻¹⁰ mol L⁻¹. frontiersin.org Another sensor based on a polyallylamine modified tubular glassy carbon electrode using SWV achieved an LOD of 1.4 µmol L⁻¹. frontiersin.org

Interactive Table: Performance of Various Electrochemical Sensors for Allura Red AC Determination

| Electrode Type | Voltammetric Technique | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Reference |

| Multi-walled carbon nanotubes in ionic liquid-graphene oxides/GCE | Not Specified | 8.0 × 10⁻¹⁰ – 5.0 × 10⁻⁷ | 5.0 × 10⁻¹⁰ | frontiersin.org |

| Polyallylamine modified tubular GCE | SWV | Not Specified | 1.4 × 10⁻⁶ | frontiersin.org |

| Hanging mercury drop electrode (HMDE) | Adsorptive Voltammetry | 2.5 × 10⁻⁸ – 2.0 × 10⁻⁷ | 8.5 × 10⁻⁹ | frontiersin.org |

| Functionalized nanodiamond@SiO₂@TiO₂/SPE | Not Specified | 0.01-0.12 µM and 0.12-8.65 µM | 1.22 nM | nih.gov |

| La₂YCrO₆/HLNTs modified GCE | Not Specified | 10–120 nM | 8.99 nM | acs.org |

Sample Preparation and Extraction Strategies for Complex Matrices

The choice of extraction method for Allura Red AC is highly dependent on the nature of the sample matrix. For instance, protein-rich or high-fat foods require specific steps to remove these interfering components before analysis. frontiersin.orgnih.gov

Microwave-Assisted Extraction (MAE) is an eco-friendly technique frequently employed for extracting Allura Red AC from food samples. frontiersin.orgnih.gov This method utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process.

A study by Sun et al. (2013) demonstrated the use of MAE for the isolation of 21 synthetic colorants, including Allura Red AC, from meat. researchgate.net The researchers used a methanol-acetic acid mixture (95:5, v/v) as the extraction solvent, highlighting the effectiveness of MAE in complex food matrices. researchgate.net

Solid-Phase Extraction (SPE) is a widely used absorption technique for separating food colorants like Allura Red AC. frontiersin.orgnih.gov This method involves passing a liquid sample through a solid adsorbent material, which retains the analyte. The analyte is then eluted using a suitable solvent. A variety of materials, including wool and powdered leather, have been utilized as adsorbents in SPE. frontiersin.orgnih.gov

In a study by Tang et al. (2014), SPE was employed to extract sixteen synthetic colorants from complex hotpot condiments with high oil content. researchgate.net They used a combination of methanol (B129727) and acetone (B3395972) (1:1, v/v) along with a carbamide solution containing ammonia (B1221849) in methanol for efficient extraction, followed by purification with a GPC column. researchgate.net Another investigation by Chen et al. (2014) utilized a novel sorbent, NH2-LDC-MP, in SPE under a magnetic field to enhance the extraction recovery of seven synthetic food dyes, including Allura Red AC, using water as the solvent. researchgate.net

A variation of this technique is Magnetic Dispersive Solid-Phase Extraction (M-dSPE), which simplifies the separation process. In a 2014 study, M-dSPE was combined with ultra-fast liquid chromatography-tandem quadrupole mass spectrometry (UFLC-MS/MS) for the sensitive determination of Allura Red AC. frontiersin.org This method demonstrated high extraction capacity with recoveries ranging from 84.0% to 116.2%. frontiersin.org A 2016 study developed a magnetic solid-phase extraction (MSPE) protocol using graphene-functionalized magnetic nanoparticles for the determination of Allura Red in food and beverage samples prior to HPLC analysis. nih.gov

Table 1: Comparison of SPE Resins for Allura Red AC Extraction

| Adsorbent | Detection Limit (μg/L) | Sample Volume for Quantitative Extraction (mL) |

| Amberlite XAD-7 | 1.2 agosr.comresearchgate.net | Up to 300 oup.com |

| Amberlite XAD-8 | 0.6 agosr.comresearchgate.net | Up to 400 oup.com |

This table is based on a comparative study of Amberlite XAD-7 and XAD-8 resins for the preconcentration and determination of Allura Red AC. agosr.comresearchgate.net

Supercritical Fluid Extraction (SFE) is recognized as a "green" processing technique and an alternative to traditional organic solvent-based extractions. researchgate.net This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The solvent properties can be manipulated by altering pressure and temperature. sciforum.net SFE has been noted as a promising method for applications in food science, including the extraction of Allura Red AC. frontiersin.orgresearchgate.net

In-Tube Electro-Membrane Extraction (IEME) is a highly efficient technique that utilizes an electrical potential difference to facilitate the electro-kinetic migration of ionized compounds. frontiersin.orgnih.gov This method is characterized by its minimal consumption of organic solvents, often in the sub-microliter range. frontiersin.orgnih.govnih.gov

A study by Bazregar et al. (2015) introduced an IEME method where a thin polypropylene (B1209903) sheet inside a tube supports the membrane solvent, separating an aqueous acceptor solution from the donor solution. nih.gov This setup yielded high extraction recoveries for several synthetic food dyes, including Allura Red AC. nih.gov The combination of IEME with HPLC-UV has shown good linearity and low limits of detection for Allura Red AC. frontiersin.orgnih.gov

Table 2: Performance of IEME-HPLC-UV for Allura Red AC Determination

| Parameter | Value |

| Linearity Range | 1.00–800 ng/mL frontiersin.orgnih.govnih.gov |

| Limit of Detection (LOD) | 0.3–1.0 ng/mL frontiersin.orgnih.govnih.gov |

| Extraction Recoveries | 63-81% nih.gov |

| Relative Standard Deviations (RSDs) | Below 5.2% nih.gov |

This table summarizes the performance characteristics of the IEME-HPLC-UV method as reported by Bazregar et al. (2015). nih.gov

For protein-rich food samples, a deproteinization step is often necessary to prevent matrix interference. One approach is the freeze method, which has been coupled with chitosan (B1678972) purification. frontiersin.orgnih.gov In a 2015 study by Kong et al., this combination was used for the analysis of Allura Red in protein-rich samples. frontiersin.orgnih.gov Chitosan, a biopolymer derived from chitin, serves as an effective purification agent after deproteinization. frontiersin.orgnih.govnih.gov This method demonstrated good linearity and low limits of detection. frontiersin.orgnih.gov

Cross-linked chitosan beads have also been shown to be effective in adsorbing Allura Red from aqueous solutions, particularly at acidic pH levels. nih.gov A study on cross-linked chitosan-diatomite composite beads reported a 98% removal rate of Allura Red. researchgate.netnih.gov

Table 3: Deproteinization and Chitosan Purification Method Performance

| Parameter | Value |

| Linearity Range | 0.6–10 mg/kg frontiersin.orgnih.gov |

| Limit of Detection (LOD) | 0.1–0.4 mg/kg frontiersin.orgnih.gov |

This table presents the performance data for the freeze method deproteinization coupled with chitosan purification. frontiersin.orgnih.gov

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure their reliability and accuracy for the intended purpose. Key performance characteristics that are evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

For instance, a magnetic solid-phase extraction (MSPE) method coupled with HPLC for Allura Red determination was validated, showing a linear calibration curve in the concentration range of 5-1500 μg/kg. nih.gov The LOD and LOQ were reported to be 2 μg/kg and 7 μg/kg, respectively, with a relative standard deviation of 3.3%. nih.gov

In another example, a liquid-phase microextraction (LPME) method using hydrophobic deep eutectic solvents (HDES) was developed for the spectrophotometric determination of Allura Red AC. scielo.brresearchgate.net The analytical curve was linear in the concentration range of 0.05 to 2.00 mg/L, with a limit of detection of 0.005 mg/L. scielo.brresearchgate.netscielo.br The method demonstrated good repeatability with a relative standard deviation (RSD) of ≤ 5.0%. scielo.br

The selection of an appropriate analytical method and its thorough validation are paramount for the accurate and reliable quantification of Allura Red AC in various complex matrices.

Selectivity and Specificity Considerations

Selectivity and specificity are critical parameters in the analysis of Allura Red AC, ensuring that the signal measured corresponds only to the analyte of interest and not to other components in the sample matrix. Various analytical techniques offer different levels of selectivity.

High-performance liquid chromatography (HPLC) is a cornerstone for the selective determination of Allura Red AC. nih.govfrontiersin.org When coupled with detectors like diode array (DAD) or mass spectrometry (MS/MS), HPLC provides excellent separation of Allura Red AC from other synthetic dyes and food components. nih.govfrontiersin.org The specificity of HPLC methods is achieved through the optimization of the stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution. nih.govfrontiersin.orgsielc.com For instance, a BIST™ A column, which is a cation-exchange column, can be used with a multi-charged positive buffer to link the negatively-charged Allura Red AC analytes to the negatively-charged column surface. sielc.com

Voltammetric methods also demonstrate high selectivity for Allura Red AC. dergipark.org.tr The specificity in these techniques is achieved by optimizing parameters such as the pH of the supporting electrolyte and the accumulation potential and time. oup.com Modified electrodes, such as those enhanced with nanomaterials, can further improve selectivity by providing specific interaction sites for Allura Red AC. dergipark.org.tr

However, interfering substances can still pose a challenge. In food samples, common interferents include other food dyes (like Sunset Yellow FCF and Tartrazine), sugars, proteins, ascorbic acid, and citric acid. oup.comresearchgate.net Spectrophotometric methods are generally less selective than chromatographic and electrochemical methods, as other colored compounds can absorb light at similar wavelengths. nih.gov To overcome this, sample preparation techniques like solid-phase extraction (SPE) are often employed to remove interfering compounds before analysis. nih.govfrontiersin.org

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method for Allura Red AC. The LOD is the lowest concentration of the analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. eflm.eu These values vary significantly depending on the analytical technique and the complexity of the sample matrix.

Several studies have reported the LOD and LOQ for Allura Red AC using various methods. For instance, a colorimetric sensor method reported an LOD of 0.0244 ppm and an LOQ of 0.0738 ppm. crimsonpublishers.com Spectrophotometric methods combined with preconcentration techniques like cloud point extraction have achieved LODs as low as 7.8 µg/L. scu.ac.ir

The table below summarizes the LOD and LOQ values for Allura Red AC determination using different analytical methodologies as reported in various studies.

| Analytical Method | LOD | LOQ | Reference |

| Colorimetric Sensor | 0.0244 ppm | 0.0738 ppm | crimsonpublishers.comnih.gov |

| Spectrophotometry with SPE | 2.35 µg/L | - | nih.gov |

| Spectrophotometry with CPE | 7.8 µg/L | - | scu.ac.ir |

| RP-HPTLC-UV/VIS | 0.27–0.92 µg/mL | 0.82–1.49 µg/mL | researchgate.net |

| HPLC-DAD | 0.01–0.05 µg/mL | - | frontiersin.org |

| IEME-HPLC-UV | 0.3-1.0 ng/mL | - | frontiersin.org |

| HPLC with MSPE | 2 µg/kg | 7 µg/kg | nih.gov |

| UFLC-MS/MS | - | 0.5 µg/kg (solids), 0.1 µg/L (liquids) | nih.gov |

| Adsorptive Stripping Voltammetry | 8.5 × 10⁻⁹ mol/L | - | oup.com |

| Square Wave Voltammetry (SWV) | 1.4 µmol/L | - | frontiersin.org |

| Differential Pulse Voltammetry (DPV) | 0.075 µM | 0.251 µM | dergipark.org.tr |

| Carbon Paste Electrode Voltammetry | - | 0.21 µg/mL | researchgate.net |

CPE: Cloud Point Extraction; SPE: Solid-Phase Extraction; RP-HPTLC: Reversed-Phase High-Performance Thin-Layer Chromatography; IEME: In-Tube Electro-Membrane Extraction; MSPE: Magnetic Solid-Phase Extraction; UFLC: Ultra-Fast Liquid Chromatography.

Linearity and Dynamic Range Assessment

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range, known as the dynamic or linear range. This is a crucial parameter for the accurate quantification of Allura Red AC. The linearity of a method is typically evaluated by a linear regression analysis of a calibration curve, and the correlation coefficient (R²) is used as a measure of the quality of the fit.

A wide variety of analytical methods have shown excellent linearity for the determination of Allura Red AC over different concentration ranges. For example, a colorimetric sensor method demonstrated a linear response in the range of 2 to 20 ppm with a correlation coefficient (R²) of 0.9909. crimsonpublishers.com High-performance liquid chromatography (HPLC) methods coupled with various detectors also exhibit broad linear ranges. An in-tube electro-membrane extraction (IEME) followed by HPLC-UV detection showed good linearity from 1.00 to 800 ng/mL. frontiersin.org Similarly, an HPLC method with magnetic solid-phase extraction (MSPE) was linear from 5 to 1500 µg/kg. nih.gov

Voltammetric techniques are also known for their wide linear ranges. Adsorptive stripping voltammetry has been reported to be linear for Allura Red AC in the concentration range of 2.5 × 10⁻⁸ to 2.0 × 10⁻⁷ mol/L, with a correlation coefficient of 0.998. oup.com Some modified electrodes have even demonstrated multiple linear ranges. For instance, a carbon-paste electrode modified with silica and cetylpyridinium (B1207926) chloride showed two linear ranges: 0.04–0.2 µM and 0.2–1.00 µM. researchgate.net

The following table presents the linear ranges and correlation coefficients for the determination of Allura Red AC using various analytical methods.

| Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |

| Colorimetric Sensor | 2–20 ppm | 0.9909 | crimsonpublishers.com |

| Spectrophotometry with CPE | 20–1400 µg/L | 0.9993 | scu.ac.ir |

| RP-HPTLC-UV/VIS | 7–125 µg/mL | >0.998 | researchgate.net |

| RP-HPLC–DAD | 1.56–50.0 µg/mL | >0.999 | researchgate.net |

| IEME-HPLC-UV | 1.00–800 ng/mL | - | frontiersin.org |

| HPLC with MSPE | 5–1500 µg/kg | - | nih.gov |

| LC-MS/MS | 0.10–200 µg/kg | - | frontiersin.org |

| Adsorptive Stripping Voltammetry | 2.5 × 10⁻⁸–2.0 × 10⁻⁷ mol/L | 0.998 | oup.com |

| DPV with Modified Electrode | 0.25–100 µM | - | dergipark.org.tr |

| SWV with Modified Electrode | 0.04–0.2 µM & 0.2–1.00 µM | - | researchgate.net |

CPE: Cloud Point Extraction; RP-HPTLC: Reversed-Phase High-Performance Thin-Layer Chromatography; RP-HPLC-DAD: Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection; IEME: In-Tube Electro-Membrane Extraction; MSPE: Magnetic Solid-Phase Extraction; DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry.

Precision and Accuracy Studies (e.g., recovery rates, relative standard deviation)

Precision and accuracy are paramount in validating an analytical method for Allura Red AC. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements. Accuracy, often evaluated through recovery studies, indicates how close the measured value is to the true value.

High-performance liquid chromatography (HPLC) methods generally demonstrate high precision and accuracy. For instance, an HPLC-DAD method for analyzing Allura Red in complex food matrices showed good precision and accuracy. frontiersin.org Another study using HPLC-MS/MS reported good recoveries in the range of 75.2–113.8%, with relative standard deviations below 15%. frontiersin.org A reversed-phase HPLC method for the simultaneous determination of Allura Red AC and Ponceau 4R in drinks showed recoveries between 98.17–101.30% and 88.13–101.9% for alcoholic and soft drinks, respectively, with intraday RSDs of 0.13–2.15% and interday RSDs of 0.30–2.47%. researchgate.net

Voltammetric methods also provide good precision and accuracy. An adsorptive stripping voltammetry method for Allura Red determination had a relative standard deviation of 1.3% and a mean recovery of 102%. oup.com A differential pulse voltammetry method using a pretreated pencil graphite (B72142) electrode for Allura Red AC in juice and energy drinks showed RSD values between 1.14% and 2.21% and recovery rates from 98.4% to 100.8%. dergipark.org.tr

The following table summarizes the precision and accuracy data for various analytical methods for Allura Red AC determination.

| Analytical Method | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |

| HPLC-MS/MS | 75.2–113.8 | <15 | frontiersin.org |

| HPLC-DAD | 76.1–105.0 | 1.4–6.4 | frontiersin.org |

| RP-HPLC-DAD | 98.17–101.9 | 0.13–2.47 | researchgate.net |

| RP-HPTLC-UV/VIS | 82.70–99.87 | 2.57–9.31 | researchgate.net |

| Adsorptive Stripping Voltammetry | 102 | 1.3 | oup.com |

| DPV with Modified Electrode | 98.4–100.8 | 1.14–2.21 | dergipark.org.tr |

| Voltammetry with ErGO/GCE | 96.2–102.3 | <3 | abechem.com |

| Spectrophotometry with CPE | 97.4–104.8 | ≤3.58 | researchgate.net |

| Spectrophotometry with HDES-LPME | - | ≤5.0 | scielo.br |

RP-HPLC-DAD: Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection; RP-HPTLC: Reversed-Phase High-Performance Thin-Layer Chromatography; DPV: Differential Pulse Voltammetry; ErGO/GCE: Electrochemically Reduced Graphene Oxide/Glassy Carbon Electrode; CPE: Cloud Point Extraction; HDES-LPME: Hydrophobic Deep Eutectic Solvent-Based Liquid-Phase Microextraction.

Matrix Effects and Interference Mitigation

The accurate determination of Allura Red AC in real-world samples, such as foodstuffs and beverages, is often complicated by matrix effects. The sample matrix, which includes all components other than the analyte, can interfere with the analytical signal, leading to inaccurate results. Common interfering substances in food matrices include proteins, fats, sugars, and other colorants. nih.govfrontiersin.org

To mitigate these effects, various sample preparation and extraction techniques are employed. Solid-phase extraction (SPE) is a widely used method to clean up samples and isolate Allura Red AC from interfering components. nih.govfrontiersin.org Different sorbents can be used in SPE, such as C18, polyamide, and amino-functionalized polymers. nih.gov For instance, a Strata-AW column has been used to reduce matrix interference in the analysis of flour and meat products. frontiersin.org In samples with high-fat content, an additional defatting step may be necessary. frontiersin.org

Magnetic solid-phase extraction (MSPE) is another effective technique that uses magnetic nanoparticles to extract the analyte. nih.gov This method has been successfully applied for the determination of Allura Red in beverages, candy, and jelly. nih.gov

Other extraction methods include liquid-liquid extraction (LLE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). nih.gov The choice of extraction solvent is also crucial, with mixtures of methanol, acetone, and ammonia being effective for certain matrices. nih.gov In some cases, a simple filtration and pH adjustment of the sample may be sufficient, particularly for liquid samples like soft drinks. researchgate.net The standard addition method can also be used during analysis to compensate for matrix effects. abechem.com

Biochemical Interactions and Biotransformation of Allura Red Ac

Metabolic Pathways of Allura Red AC in Biological Systems

The metabolic fate of Allura Red AC is largely determined by its interaction with the complex enzymatic machinery of the host and its resident microorganisms. As a xenobiotic, it is subject to detoxification pathways that aim to break it down into more water-soluble components for excretion. nih.gov

The primary route of Allura Red AC metabolism occurs in the gastrointestinal tract, specifically through the action of the gut microbiome. nih.govnih.gov Numerous species of intestinal bacteria possess enzymes known as azoreductases, which are responsible for the reductive cleavage of the azo bond (–N=N–). nih.govnih.govprovidence.edu This enzymatic action is a crucial first step, breaking the parent dye molecule into smaller aromatic amines. nih.govnih.gov

Azoreductases are found across a wide range of gut bacteria, making azo reduction a widespread function of the gut microbiome. nih.govnih.govresearchgate.net These enzymes typically utilize flavin cofactors, such as flavin mononucleotide (FMN), and electron donors like NADH or NADPH to facilitate the reduction of the azo linkage. nih.govresearchgate.net The process effectively decolorizes the dye and generates metabolites that can be further processed or absorbed. avantes.comnih.gov The activity of these bacterial enzymes is considered the main pathway for the initial breakdown of Allura Red AC. nih.govnih.gov

| Enzyme/Enzyme Family | Location | Metabolic Role | Cofactors/Electron Donors |

|---|---|---|---|

| Microbial Azoreductases | Gut Microbiome | Cleavage of the azo bond in Allura Red AC. nih.govnih.gov | NADH, NADPH, FMN. nih.govresearchgate.net |

| Cytochrome P450 (CYP) Family 1 (e.g., CYP1A1, CYP1B1) | Liver, Intestinal Epithelium | Phase I metabolism of xenobiotics; potentially involved in the further transformation of Allura Red AC or its metabolites. nih.gov | Not specified for Allura Red AC |

Following potential absorption from the gut, liver enzymes may play a role in the further biotransformation of Allura Red AC or its metabolites. avantes.comresearchgate.net The liver is the primary site for xenobiotic metabolism, employing a host of enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Studies have indicated that azo dyes can induce CYP1 family enzymes, such as CYP1A1 and CYP1B1, which are involved in Phase I metabolism. nih.gov While the gut microbiome is responsible for the initial azo bond cleavage, hepatic enzymes could be involved in subsequent modifications of the resulting aromatic amine metabolites, although a negligible amount of the intact dye is absorbed and systemically available. nih.gov

Identification and Characterization of Allura Red AC Metabolites

The biotransformation of Allura Red AC primarily yields two well-documented metabolites resulting from the reductive cleavage of the azo bond. nih.govnih.gov These metabolites are sulfonated aromatic amines.

One of the principal metabolites formed from the breakdown of Allura Red AC is 2-methoxy-5-methyl-aniline-4-sulfonic acid, commonly known as cresidine-4-sulfonic acid. nih.govnih.gov This compound is formed from one half of the parent dye molecule following the enzymatic reduction of the azo linkage by gut microflora. nih.govnih.gov Cresidine-4-sulfonic acid has been identified as a major metabolite in the feces and urine of rats administered Allura Red AC. nih.gov It is a synthetic organic chemical also used in the manufacturing of specialty dyes. wikipedia.org

The other major metabolite resulting from the azo reduction of Allura Red AC is 1-amino-2-naphthol-6-sulfonic acid. nih.govoup.com This compound represents the other half of the original dye structure. nih.gov Its formation is dependent on the action of the commensal microbiota, which cleaves the parent molecule to generate this metabolite. oup.comoup.com

Beyond the two primary metabolites, the degradation of Allura Red AC can lead to the formation of other aromatic by-products. nih.govmdpi.com Studies involving the photodegradation of the dye have identified various degradation products that possess aromatic amine or amide functionalities. nih.govresearchgate.net While not direct metabolic products in the same way as those from azo reduction, the breakdown of the dye can generate a complex mixture of aromatic compounds. mdpi.com The cleavage of the azo bond is known to produce aromatic amines, and further degradation can result in a variety of related substances. scconline.org

| Compound Name | Common Name / Abbreviation | Formation Pathway | Key Characteristics |

|---|---|---|---|

| 2-methoxy-5-methyl-aniline-4-sulfonic Acid | Cresidine-4-sulfonic acid; p-CSA | Azo reduction by gut microbiota. nih.govnih.gov | A primary aromatic amine metabolite. nih.gov |

| 1-amino-2-naphthol-6-sulfonic Acid | ANSA | Azo reduction by gut microbiota. nih.govoup.com | A primary aromatic amine metabolite. nih.gov |

| Various Aromatic Amines and Amides | N/A | Further degradation or side-reactions. nih.govresearchgate.net | Characterized by amine or amide functional groups on an aromatic structure. nih.gov |

Molecular Interactions with Biological Macromolecules

Protein Binding Dynamics

Interaction with Serum Albumins (e.g., Bovine Serum Albumin)

Allura Red AC, a widely utilized food colorant, has been the subject of various studies to understand its interaction with serum albumins, which are crucial proteins for the transport of various substances in the bloodstream. researchgate.netresearchgate.net Research has demonstrated that Allura Red AC binds to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), which is often used as a model protein due to its structural similarity to HSA. siftdesk.orgsiftdesk.org

The primary binding site for Allura Red AC on both HSA and BSA has been identified as Sudlow's site I, a hydrophobic cavity within the protein. siftdesk.orgbohrium.com This has been confirmed through competitive binding experiments using site-specific markers like warfarin, which is known to bind to Sudlow's site I. siftdesk.org The binding of Allura Red AC to this site is a spontaneous process.

Molecular docking studies have further elucidated the specific amino acid residues within Sudlow's site I that are involved in the interaction. For instance, in the case of BSA, Allura Red AC has been shown to interact with residues such as Arginine-194 (Arg-194), Arginine-198 (Arg-198), Tryptophan-212 (Trp-212), Arginine-217 (Arg-217), Glutamine-220 (Gln-220), Lysine-294 (Lys-294), and Serine-343 (Ser-343) through various intermolecular forces. siftdesk.orgsiftdesk.org The binding of Allura Red AC can induce conformational changes in the secondary structure of the serum albumin. nih.govnih.gov

The binding affinity of Allura Red AC to serum albumins is considered to be moderate. researchgate.netsiftdesk.org The binding constants (K) for the interaction between Allura Red AC and BSA have been reported to be in the range of 3.26 ± 0.09 to 8.08 ± 0.06 x 10⁴ L·mol⁻¹. researchgate.netresearchgate.net The number of binding sites is approximately one, indicating a 1:1 interaction between the dye molecule and the albumin molecule. researchgate.net

Table 1: Binding Parameters of Allura Red AC with Bovine Serum Albumin (BSA)

| Parameter | Value | Reference |

|---|---|---|

| Binding Site | Sudlow's Site I | siftdesk.orgbohrium.com |

| Binding Constant (K) | 3.26 ± 0.09 to 8.08 ± 0.06 x 10⁴ L·mol⁻¹ | researchgate.netresearchgate.net |

| Number of Binding Sites (n) | ~1 | researchgate.net |

Hydrophobic and Hydrogen Bonding Contributions to Protein Association

The association between Allura Red AC and serum albumins is primarily driven by a combination of hydrophobic interactions and hydrogen bonds. nih.govnih.gov The hydrophobic core of Sudlow's site I in serum albumins provides a favorable environment for the nonpolar parts of the Allura Red AC molecule. nih.gov

Molecular docking studies support these findings by identifying specific interactions. For example, the interaction of Allura Red AC with Trp-212 in BSA is attributed to hydrophobic forces. siftdesk.org Simultaneously, hydrogen bonds are formed between the dye and other amino acid residues like Gln-220, Lys-294, and Ser-343, while electrostatic forces contribute to the interaction with arginine residues. siftdesk.orgsiftdesk.org The interplay of these forces stabilizes the Allura Red AC-albumin complex.

Table 2: Dominant Forces in the Interaction of Allura Red AC with Serum Albumins

| Serum Albumin | Dominant Interaction Forces | Thermodynamic Parameters | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Hydrogen Bonding & van der Waals forces | ΔH < 0, ΔS < 0 | nih.gov |

| Bovine Serum Albumin (BSA) | Hydrophobic Interactions | ΔH > 0, ΔS > 0 | researchgate.netsiftdesk.org |

Quenching Mechanisms of Protein Fluorescence

Allura Red AC has the ability to quench the intrinsic fluorescence of serum albumins. nih.gov This fluorescence primarily originates from tryptophan residues within the protein structure. mdpi.com The quenching of fluorescence provides a valuable tool to study the binding interaction between the dye and the protein.

The primary mechanism of fluorescence quenching of serum albumins by Allura Red AC is static quenching. researchgate.netsiftdesk.orgnih.gov Static quenching occurs when the quencher (Allura Red AC) forms a non-fluorescent complex with the fluorophore (the tryptophan residue in the albumin) in its ground state. mdpi.comresearchgate.net This complex formation effectively reduces the population of excitable fluorophores, leading to a decrease in fluorescence intensity. researchgate.net

Table 3: Characteristics of Fluorescence Quenching of Serum Albumin by Allura Red AC

| Characteristic | Description | Reference |

|---|---|---|

| Quenching Mechanism | Static Quenching | researchgate.netsiftdesk.orgnih.gov |

| Nature of Interaction | Formation of a non-fluorescent ground-state complex between Allura Red AC and serum albumin. | mdpi.comresearchgate.net |

| Effect on Fluorophore | Reduces the population of excitable tryptophan residues. | mdpi.com |

Molecular Mechanisms of Allura Red Ac Induced Cellular Responses

Genotoxicity Studies and DNA Integrity Assessment

The genotoxicity of a substance refers to its ability to damage the genetic information within a cell, causing mutations, and potentially leading to carcinogenesis. The evaluation of Allura Red AC's genotoxic properties has yielded varied results, leading to scientific discussion and further investigation to clarify its potential to interact with DNA. nih.govjst.go.jp

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are performed on microorganisms or cultured mammalian cells to screen for potential DNA damage. For Allura Red AC, these tests have produced a range of findings. Standard bacterial reverse mutation assays, such as the Ames test using Salmonella, have generally shown negative results, suggesting the dye is not mutagenic to these bacteria. oup.com However, other in vitro studies have suggested a potential for genotoxicity under specific conditions. For instance, research using Saccharomyces cerevisiae (yeast) in a comet assay indicated that Allura Red AC could induce DNA damage at a concentration of 1,250 μg/mL at a temperature of 37°C, a condition relevant to baking processes. researchgate.net Another study noted that while Allura Red AC was negative in bacterial reverse mutation assays, an impurity within the dye could be reduced to form a mutagen that is extractable by ether. oup.com

In Vivo Genotoxicity Studies

In vivo studies, conducted in living organisms, are essential for understanding the genotoxic potential of a substance within a complex biological system, accounting for metabolic processes. Several such studies on Allura Red AC have been conducted in rodent models, primarily mice, in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines. nih.govresearchgate.netresearchgate.net

The Comet assay, or single-cell gel electrophoresis (SCGE) assay, is a sensitive method for detecting DNA strand breaks in individual cells. When applied to assess Allura Red AC, the results have been inconsistent.

Several studies have reported a lack of DNA damage in various tissues. A 2015 study found no evidence of DNA damage in the liver and glandular stomach of mice treated with Allura Red AC up to the maximum recommended doses under OECD guidelines. nih.govresearchgate.net Similarly, a 2017 study, also following OECD guidelines, reported a clear absence of genotoxic activity in the liver, stomach, and colon of mice. researchgate.netnih.gov

Conversely, other research has indicated that Allura Red AC can induce DNA damage, particularly in the colon. One study demonstrated that three azo dyes, including Allura Red AC, caused colon-specific DNA damage in mice at a dose of 10 mg/kg. jst.go.jp Another investigation using the comet assay found positive results for DNA damage in the colon of pregnant mice 3 hours after oral administration. oup.com This study also observed DNA damage in the colon of male mice starting at a 10 mg/kg dose. oup.com The differing outcomes across studies may be attributable to variations in experimental design, the specific animal strains used, and dosage levels, highlighting the complexity of assessing the genotoxic effects of this compound. nih.govoup.com

Interactive Table: Summary of In Vivo Comet Assay Findings for Allura Red AC

| Study Reference | Animal Model | Tissues Examined | Outcome |

|---|---|---|---|

| Honma, 2015 nih.govresearchgate.net | Mice (CD2F1, MutaMouse™) | Liver, Glandular Stomach | Negative |

| Bastaki et al., 2017 researchgate.netnih.gov | Mice (ICR) | Liver, Stomach, Colon | Negative |

| Sasaki et al., 2002 jst.go.jp | Mice | Colon | Positive |

| Tsuda et al., 2001 oup.com | Mice (Pregnant & Male) | Colon, Glandular Stomach | Positive |

The micronucleus assay is a key in vivo test used to assess chromosomal damage. It detects micronuclei, which are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay can distinguish between two types of genotoxic effects:

Clastogenicity : The breaking of chromosomes, resulting in acentric chromosomal fragments (lacking a centromere). gentronix.co.uk

Aneugenicity : The loss of whole chromosomes due to interference with the mitotic spindle apparatus, leading to micronuclei that contain a centromere. gentronix.co.uknih.gov

Studies employing the micronucleus assay in mouse bone marrow have consistently shown that Allura Red AC does not increase the frequency of micronuclei. nih.govresearchgate.netnih.gov These findings, conducted according to OECD Test Guideline 474, indicate that Allura Red AC is neither clastogenic nor aneugenic in the bone marrow cells of mice under the tested conditions. researchgate.netresearchgate.net This suggests that the compound does not cause chromosomal breakage or interfere with chromosome segregation machinery in this tissue. researchgate.netresearchgate.net

Interactive Table: Summary of In Vivo Micronucleus Assay Findings for Allura Red AC

| Study Reference | Animal Model | Endpoint Assessed | Outcome |

|---|---|---|---|

| Honma, 2015 nih.govresearchgate.net | Mice (CD1) | Clastogenicity/Aneugenicity in Bone Marrow | Negative |

| Bastaki et al., 2017 researchgate.netnih.gov | Mice (ICR) | Clastogenicity/Aneugenicity in Bone Marrow | Negative |

Transgenic rodent (TGR) mutation assays, such as the one using the MutaMouse™ model, provide a method for detecting gene mutations in any tissue of an animal. nih.gov These models incorporate a bacterial reporter gene, like lacZ, into the mouse genome, which can be recovered to score for mutations. nih.gov

A comprehensive study evaluated the mutagenicity of Allura Red AC in the liver and glandular stomach of MutaMouse™ models, following OECD Test Guideline 488. nih.govresearchgate.net The results of this assay were negative, providing no evidence that Allura Red AC induces gene mutations in these tissues in vivo. nih.govresearchgate.net

Potential for DNA Adduct Formation by Metabolites

While Allura Red AC itself may show limited reactivity with DNA, its metabolic breakdown products are of significant interest. As a sulfonated mono-azo dye, Allura Red AC can be metabolized by azoreductase enzymes produced by intestinal bacteria. nih.gov This process cleaves the azo bond, resulting in the formation of aromatic amine metabolites. nih.govoup.com

The two primary metabolites identified from this cleavage are cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid. nih.gov There is evidence to suggest that these metabolites are DNA-reactive and have the potential to form DNA adducts—covalent bonds between a chemical and DNA. nih.gov The formation of such adducts can lead to alkali-labile sites in the DNA, which are susceptible to breakage under the alkaline conditions used in the Comet assay. oup.com This metabolic activation in the gut microbiome is considered a potential mechanism through which Allura Red AC could indirectly exert genotoxic effects, particularly in the colon where the concentration of gut bacteria and these metabolites would be highest. oup.comnih.gov

Debates and Methodological Considerations in Genotoxicity Assessment

The genotoxic potential of Allura Red AC remains a subject of scientific debate, with studies yielding conflicting results. nih.govoup.com This has led to careful consideration of the methodologies employed in its assessment. To address these controversies, studies have been conducted following stringent guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.govnih.gov

In vivo genotoxicity studies in mice have utilized a battery of tests to investigate different endpoints. These include the Comet assay to detect DNA damage in the liver and glandular stomach, the micronucleus test for clastogenicity and anuegenicity in bone marrow, and transgenic gene mutation assays in the liver and glandular stomach. nih.govnih.gov Despite administering Allura Red AC up to the maximum recommended doses in these OECD-compliant studies, no genotoxic effects were observed across any of the endpoints. nih.govnih.gov These findings led some regulatory bodies, such as the Joint WHO/FAO Committee on Food Additives (JECFA), to conclude that there is no genotoxicity concern for Allura Red AC. medchemexpress.com

However, the debate is not entirely settled. The European Food Safety Authority (EFSA) had previously expressed concerns based on a study that was not conducted according to current guidelines. medchemexpress.com The subsequent negative results from studies adhering to OECD protocols were intended to address these specific concerns. oup.commedchemexpress.com The discrepancies in the broader body of research highlight the critical importance of methodological rigor in the toxicological evaluation of food additives. nih.govoup.com

Modulation of Inflammatory Pathways

Allura Red AC has been shown to interact with and modulate inflammatory pathways, particularly within the gastrointestinal tract. medchemexpress.comnih.gov As a xenobiotic, it has the potential to activate the immune system, which can lead to a low-grade inflammatory response in the colon. medchemexpress.comnih.gov This immune response can involve both the innate and adaptive immune systems, contributing to persistent inflammation. nih.gov

Interaction with Inflammatory Mediators

Research indicates that Allura Red AC interacts with several molecular players involved in inflammation. In vitro studies have shown that it can augment the synthesis of leukotriene B4 and F2-isoprostanes from blood neutrophils. Additionally, Allura Red AC consumption in animal models has been linked to an increase in pro-inflammatory markers. The compound is considered a pro-inflammatory agent associated with the 5-hydroxytryptamine (5-HT), or serotonin (B10506), pathway. Continual exposure to Allura Red AC can increase the production of serotonin in the gut, a key neurotransmitter that can modulate inflammatory responses. This increase in serotonin is a critical factor in the dye's ability to promote inflammation.

Impact on Cytokine and Enzyme Expression (e.g., Interleukin-6, inducible Nitric Oxide Synthase, Carbonic Anhydrase II)

Allura Red AC influences the expression of several key cytokines and enzymes involved in inflammatory processes. Studies have reported that consumption of the dye is associated with increased systemic concentrations of Interleukin-6 (IL-6) and elevated levels of inducible Nitric Oxide Synthase (iNOS) in the colon. In mouse models, Allura Red AC has been shown to trigger colitis-like conditions in conjunction with an overexpression of Interleukin-23 (IL-23), leading to an increase in activated CD4+ T cells that express interferon-γ. Furthermore, Allura Red AC has been found to inhibit the esterase activity of Carbonic Anhydrase II in vitro.

Interactive Data Table: Effect of Allura Red AC on Inflammatory Cytokines and Enzymes

| Mediator | Effect | Model System |

|---|---|---|

| Interleukin-6 (IL-6) | Increased systemic concentrations | Mice |

| Inducible Nitric Oxide Synthase (iNOS) | Increased levels in the colon | Mice |

| Interleukin-23 (IL-23) | Increased expression, triggering colitis in susceptible models | Mice |

| Carbonic Anhydrase II | Inhibition of esterase activity | In vitro |

Role of Gut Microbiota in Mediating Inflammatory Responses

The gut microbiota plays a crucial role in mediating the inflammatory effects of Allura Red AC. The dye is metabolized by intestinal bacteria through azo reduction, a process that can generate metabolites that influence the host's immune response. medchemexpress.com Continual exposure to Allura Red AC alters the composition of the gut microbiota. This dysregulation is a key factor in the development of intestinal inflammation.

Studies involving animal models have demonstrated the direct impact of these microbial changes. For instance, transplanting the gut microbiota from mice exposed to Allura Red AC into germ-free mice was shown to worsen the severity of colitis in the recipient animals. medchemexpress.com This finding underscores the role of the altered microbiota in promoting a pro-inflammatory state in the gut. medchemexpress.com The induction of colitis by Allura Red AC in some models was found to be dependent on the commensal microbiota's ability to metabolize the dye.

Mechanistic Studies on Inflammatory Bowel Disease Models

Mechanistic studies using animal models of Inflammatory Bowel Disease (IBD) have provided significant insights into how Allura Red AC promotes intestinal inflammation. Chronic, but not intermittent, exposure to the dye has been shown to exacerbate colitis in these models. medchemexpress.com A key mechanism identified is the disruption of the gut barrier function.

This impairment of the intestinal epithelial barrier is associated with an increase in colonic serotonin (5-HT) levels. medchemexpress.com The elevated serotonin, in turn, is linked to the upregulation of myosin light chain kinase (MLCK), an enzyme that can increase intestinal permeability. medchemexpress.com The pro-inflammatory effects of Allura Red AC in these models were absent in mice lacking tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for serotonin biosynthesis, confirming the central role of the serotonin pathway. medchemexpress.com These findings from IBD models suggest that long-term exposure to Allura Red AC can act as a potential environmental trigger that promotes colitis through mechanisms involving both the gut microbiota and the host's serotonin signaling pathways. medchemexpress.com

Interactive Data Table: Mechanistic Findings in IBD Models

Environmental Fate and Degradation of Allura Red Ac

Sources and Dissemination of Allura Red AC in the Environment

Allura Red AC, also known as FD&C Red 40, is a petroleum-based colorant used extensively in food and beverages, cosmetics, pharmaceuticals, textiles, paper, and cleaning products. atamanchemicals.comavantes.comimbarex.comresearchgate.net Its industrial applications include inks, toners, metal surface treatments, and even plant protection products. atamanchemicals.com The production process itself, which involves petroleum extraction and chemical synthesis, can release pollutants into the atmosphere and generate wastewater. imbarex.com

The primary route for Allura Red AC to enter the environment is through industrial and domestic wastewater effluents. avantes.comchempap.org A significant portion of the dye used in industries like textiles is not permanently fixed to the material and is discharged into wastewater. nih.gov Due to its high solubility in water and resistance to natural degradation, the dye can persist in aquatic ecosystems. researchgate.netresearchgate.net The manufacturing and disposal of products containing Allura Red AC also contribute to its environmental footprint. integrative-psych.org

Physicochemical and Biological Degradation Pathways

To address the environmental contamination by Allura Red AC, various degradation methods have been investigated. These can be broadly categorized into physicochemical and biological pathways, which aim to break down the complex dye molecule into simpler, less harmful substances. mdpi.com

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), and a light source, like ultraviolet (UV) light, to generate highly reactive hydroxyl radicals. These radicals then attack and break down the dye molecules. researchgate.net

Studies have demonstrated the effectiveness of UV/TiO2 systems in degrading Allura Red AC. A novel bench-top reactor using UV-LEDs and immobilized TiO2 was shown to effectively degrade the dye. researchgate.net The efficiency of photocatalysis can be influenced by various factors. For instance, the activity of a Polyaniline/TiO2 (PANI/TiO2) composite in degrading Allura Red AC was found to increase with higher concentrations of aniline (B41778) monomer and persulfate but decreased with increasing amounts of TiO2 and certain acids. researchgate.net The process generally follows first-order kinetics. researchgate.net Another approach involved a rotating photoelectrocatalytic (RPEC) reactor with a half-exposed TiO2/Ti disc, which showed higher efficiency in color and total organic carbon (TOC) reduction compared to conventional methods. nih.gov

Table 1: Research Findings on Photocatalytic Degradation of Allura Red AC

| System | Key Findings | Reference |

|---|---|---|

| UV-LED/Immobilized TiO2 | Demonstrated effective degradation of Allura Red AC in a novel bench-top Teflon® reactor. | researchgate.net |

| PANI/TiO2 Composite | Degradation followed first-order kinetics. Activity was influenced by the concentration of various components in the composite's synthesis. | researchgate.net |

| Rotating Photoelectrocatalytic (RPEC) Reactor (TiO2/Ti disc) | Achieved higher color (36-54%) and TOC (19-33%) reduction for Allura Red AC solutions compared to conventional photoelectrocatalytic processes. | nih.gov |

| Fe2O3/Bentonite/TiO2 Nanocomposite | While tested on Reactive Red 198, this study highlights the potential of composite catalysts under UV and visible light for degrading azo dyes. | mdpi.com |

Advanced Oxidation Processes (AOPs) that use strong oxidizing agents like hydrogen peroxide (H2O2) are effective in breaking down complex organic pollutants like Allura Red AC. mdpi.com These methods often involve the generation of highly reactive hydroxyl radicals.